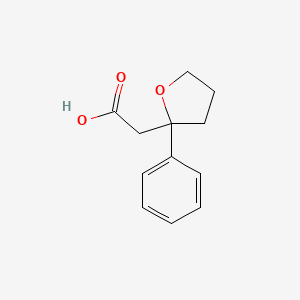

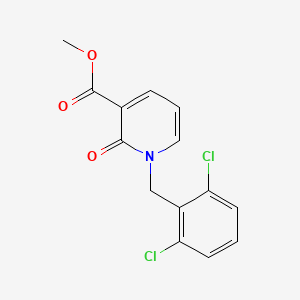

![molecular formula C21H20N2OS B2549669 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 58488-87-2](/img/structure/B2549669.png)

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a diazaspiro-decane derivative, which is a class of compounds that have garnered interest due to their potential pharmacological properties. The papers provided discuss related compounds, which can offer insights into the chemical behavior and properties that might be expected from 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione.

Synthesis Analysis

The synthesis of related diazaspiro-decane derivatives involves the reaction of specific diones with various reagents. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes leads to the formation of new compounds, as discussed in the second paper . Although the exact synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not detailed, the methodologies described could be adapted for its synthesis by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using X-ray diffraction (XRD) analysis, which provides detailed information about the arrangement of atoms within the crystal lattice . These analyses reveal that the cyclopentane ring in these structures often adopts an envelope conformation, and the overall molecular packing is influenced by various intermolecular interactions, such as hydrogen bonds and π interactions .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their molecular structure. For example, the presence of substituents on the benzyl group can affect the outcome of reactions, as seen in the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione . The chemical behavior of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione would likely be similar, with its reactivity being modulated by the specific functional groups present on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro-decane derivatives, such as lipophilicity, can be estimated through computational methods like Density Functional Theory (DFT) calculations . These properties are crucial for understanding the pharmacokinetic profile of potential drug candidates. The lipophilicity, for instance, is comparable to known anticonvulsant drugs, suggesting that these compounds could have favorable properties for crossing biological membranes .

Applications De Recherche Scientifique

Supramolecular Outcomes and Fluorination Effects

Research on cyclohexane-5-spirohydantoin derivatives, similar in structure to 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, has shown the impact of fluorination on their supramolecular architectures. This study revealed that molecules form hydrogen-bonded structures, and fluorination enhances the formation of three-dimensional networks through additional C–H⋯F interactions, suggesting potential applications in material science for creating more complex molecular assemblies (Simić et al., 2021).

Heterocyclic Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including diazaspiro derivatives, demonstrates the versatility of these frameworks in organic synthesis. For instance, the interaction of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines has led to the formation of structurally diverse compounds, highlighting the potential for synthesizing novel bioactive molecules with spirocyclic cores (Silaichev et al., 2013).

Antimicrobial and Antidiabetic Potential

A study on the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes revealed significant antimicrobial activity against various microbial strains, suggesting the therapeutic potential of these compounds in addressing infectious diseases (Dalloul et al., 2017). Furthermore, the antidiabetic properties of 2-aminospiropyrazolinium tosylates, through their action on α-amylase and α-glucosidase, indicate their application in managing diabetes (Kayukova et al., 2022).

Antihypertensive and Antiviral Activities

Compounds related to 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been investigated for their potential in treating hypertension and viral infections. For example, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents indicate the medical application of these compounds in cardiovascular diseases (Caroon et al., 1981). Additionally, the anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives highlights their potential in antiviral drug development (Apaydın et al., 2019).

Propriétés

IUPAC Name |

phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c24-19(17-12-6-2-7-13-17)23-20(25)18(16-10-4-1-5-11-16)22-21(23)14-8-3-9-15-21/h1-2,4-7,10-13H,3,8-9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMVQLGUXFDITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

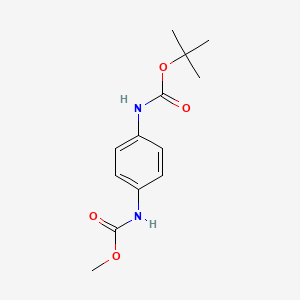

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

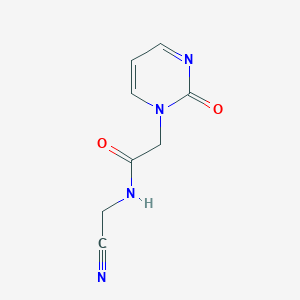

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

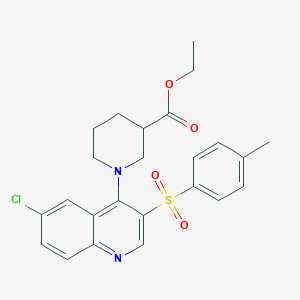

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)

![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)

![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)